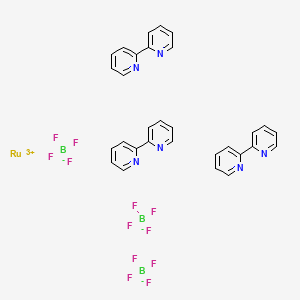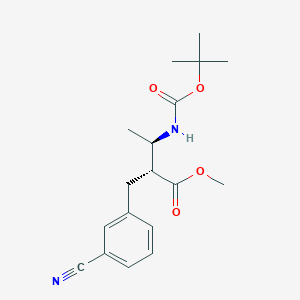
(2R,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-cyanobenzyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-cyanobenzyl)butanoate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protected amino group, a cyanobenzyl moiety, and a methyl ester functional group. These structural elements make it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-cyanobenzyl)butanoate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Cyanobenzyl Moiety: The cyanobenzyl group is introduced through a nucleophilic substitution reaction using a suitable cyanobenzyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-cyanobenzyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The cyanobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while oxidation can introduce carboxylic acid groups.
Scientific Research Applications
(2R,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-cyanobenzyl)butanoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of potential drug candidates, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R)-Methyl 3-((tert-butoxycarbonyl)amino)-2-(3-cyanobenzyl)butanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors relevant to the therapeutic area of interest.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound shares the Boc-protected amino group and methyl ester functional group but differs in the presence of a hydroxy and phenyl group instead of a cyanobenzyl group.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds also feature Boc-protected amino groups and are used in various synthetic applications.
Properties
Molecular Formula |
C18H24N2O4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
methyl (2R,3R)-2-[(3-cyanophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C18H24N2O4/c1-12(20-17(22)24-18(2,3)4)15(16(21)23-5)10-13-7-6-8-14(9-13)11-19/h6-9,12,15H,10H2,1-5H3,(H,20,22)/t12-,15-/m1/s1 |
InChI Key |
PSPJRSRRAJTYJT-IUODEOHRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](CC1=CC(=CC=C1)C#N)C(=O)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(CC1=CC(=CC=C1)C#N)C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S)-3-[(benzyloxy)methyl]-5-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B14793663.png)
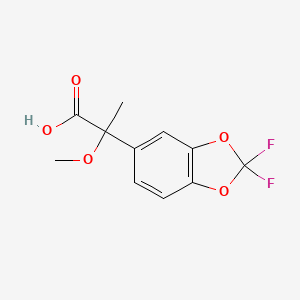
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14793671.png)
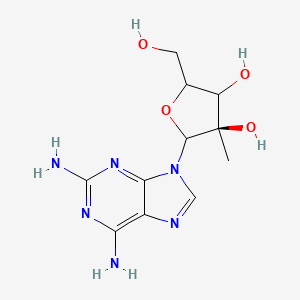

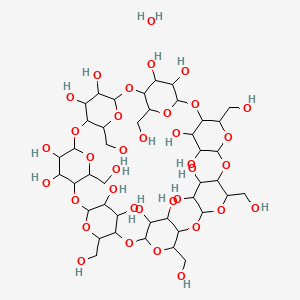
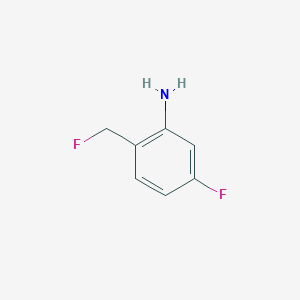
![1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-propylcyclohexyl)phenyl]ethynyl]benzene](/img/structure/B14793702.png)
![acetic acid;7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14793708.png)
![[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]methyl benzoate](/img/structure/B14793718.png)

![1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene](/img/structure/B14793741.png)
![(10R,13S)-17-(1-hydroxypropan-2-yl)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14793751.png)
